molecular formula C17H9N3O4 B5620249 5-nitro-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

5-nitro-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5620249
M. Wt: 319.27 g/mol
InChI Key: WBOWQDPJZLAQPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-nitro-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves complex chemical reactions. Derivatives have been synthesized to explore their antitumor activity and to investigate their potential as photoinitiators for polymerization processes. For instance, Wu et al. (2010) designed and synthesized a series of mono and bis-2-(2-(dimethylamino)-ethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones with different amino side chains, showing distinct antitumor selectivity against various cancer cell lines (Wu et al., 2010).

Molecular Structure Analysis

The molecular structure of 5-nitro-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives plays a critical role in their chemical and biological activities. Xiao et al. (2015) reported the preparation of different 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, highlighting the importance of substituents on their photoinitiating systems for polymerization under various lighting conditions (Xiao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 5-nitro-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives are diverse. Prostakov et al. (1981) studied the nitration of benzo[g]isoquinoline and its methyl-substituted derivatives, forming di- and trinitro derivatives under mild conditions, which underscores the reactivity of the core structure towards nitration (Prostakov et al., 1981).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in different fields. Although specific studies focusing on these aspects were not identified in the current search, these properties are typically investigated following the synthesis and structural characterization of new derivatives.

Chemical Properties Analysis

The chemical properties, including reactivity, photostability, and potential for further functionalization, are essential for understanding the utility of 5-nitro-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives. For example, the study by Xiao et al. (2015) illustrates the versatile photoinitiating ability of nitro- or amino-substituted derivatives for polymerization, indicating a broad range of chemical properties that can be exploited in materials science (Xiao et al., 2015).

properties

IUPAC Name

5-nitro-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O4/c21-16-12-5-3-4-10-8-11(20(23)24)9-13(15(10)12)17(22)19(16)14-6-1-2-7-18-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOWQDPJZLAQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-2-(pyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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